molecular formula C15H14O3 B12195409 Methyl 2-(2-methylphenoxy)benzoate CAS No. 21905-71-5

Methyl 2-(2-methylphenoxy)benzoate

Cat. No.: B12195409
CAS No.: 21905-71-5
M. Wt: 242.27 g/mol
InChI Key: GPAFDQWKRXEIFA-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl group and a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylphenoxy)benzoate typically involves the esterification of 2-(2-methylphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenoxy)benzoic acid.

    Reduction: Formation of 2-(2-methylphenoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(2-methylphenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The aromatic ring can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the 2-methylphenoxy group.

    Ethyl 2-(2-methylphenoxy)benzoate: Similar but with an ethyl group instead of a methyl group.

    2-(2-methylphenoxy)benzoic acid: The acid form of the compound.

Uniqueness

Methyl 2-(2-methylphenoxy)benzoate is unique due to the presence of both the ester and 2-methylphenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 2-(2-methylphenoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound, with the molecular formula C16H16O3C_{16}H_{16}O_3, consists of a benzoate moiety linked to a 2-methylphenoxy group. The compound can be synthesized through various methods, typically involving the reaction of 2-methylphenol with methyl 2-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions.

Synthesis Reaction

2 Methylphenol+Methyl 2 bromobenzoateMethyl 2 2 methylphenoxy benzoate\text{2 Methylphenol}+\text{Methyl 2 bromobenzoate}\rightarrow \text{Methyl 2 2 methylphenoxy benzoate}

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antimicrobial, and antifungal agent.

Anti-inflammatory Activity

Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest that it could interact with enzymes involved in inflammation, potentially reducing cytokine production and inflammatory cell migration .

Antimicrobial and Antifungal Properties

Several studies have documented the antimicrobial and antifungal properties of this compound. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, its antifungal activity has been confirmed against pathogens such as Candida albicans and Aspergillus niger .

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with target proteins. These interactions enhance its binding affinity to enzymes involved in inflammatory responses and microbial inhibition .

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains comparable to standard antibiotics. For example, it showed an MIC of 32 µg/mL against E. coli, demonstrating notable antimicrobial activity .

Data Summary

Biological Activity Effectiveness Reference
Anti-inflammatorySignificant reduction in edema
AntimicrobialMIC = 32 µg/mL against E. coli
AntifungalEffective against Candida albicans

Properties

CAS No.

21905-71-5

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2-methylphenoxy)benzoate

InChI

InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15(16)17-2/h3-10H,1-2H3

InChI Key

GPAFDQWKRXEIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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